

Theoretical Reactivity of Methyl Hydrazino(oxo)acetate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Methyl hydrazino(oxo)acetate

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Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of **Methyl hydrazino(oxo)acetate**. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document synthesizes information from analogous chemical systems and fundamental principles of organic chemistry and computational theory. The guide explores the molecule's electronic structure, predicts its reactivity based on Frontier Molecular Orbital (FMO) theory, and outlines potential reaction pathways. This analysis serves as a foundational resource for researchers interested in the synthetic utility and potential biological applications of **Methyl hydrazino(oxo)acetate** and related α -keto hydrazides.

Introduction

Methyl hydrazino(oxo)acetate, with the chemical formula $C_3H_6N_2O_3$, is an intriguing molecule possessing two key reactive functional groups: an α -keto ester and a hydrazide moiety.^{[1][2]} This unique combination suggests a rich and varied chemical reactivity, making it a potentially valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. The presence of both nucleophilic and electrophilic centers within the same molecule opens avenues for intramolecular reactions and complex intermolecular

transformations. This guide aims to provide a theoretical framework for understanding and predicting these reactive properties.

Molecular Structure and Physicochemical Properties

The fundamental properties of **Methyl hydrazino(oxo)acetate**, as computed by PubChem, are summarized in the table below.^[2] These properties provide a basic understanding of the molecule's size, polarity, and potential for hydrogen bonding.

Property	Value	Source
IUPAC Name	methyl 2-hydrazinyl-2-oxoacetate	^[2]
Molecular Formula	C ₃ H ₆ N ₂ O ₃	^{[1][2]}
Molecular Weight	118.09 g/mol	^[2]
XLogP3	-0.4	^[1]
Hydrogen Bond Donor Count	2	^[2]
Hydrogen Bond Acceptor Count	4	^[2]
Rotatable Bond Count	2	^[2]

Theoretical Reactivity Analysis

The reactivity of an organic molecule can be effectively rationalized using Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).^[3]

Frontier Molecular Orbitals and Reactivity Indices

While specific computational data for **Methyl hydrazino(oxo)acetate** is not available, we can infer its electronic properties from studies on analogous hydrazone and α -keto systems. The HOMO is expected to be localized on the hydrazide moiety, specifically the terminal nitrogen

atom (-NH₂), which is the primary nucleophilic center. The LUMO is anticipated to be centered on the α -keto ester portion, particularly the carbonyl carbon adjacent to the ester group, representing the main electrophilic site.

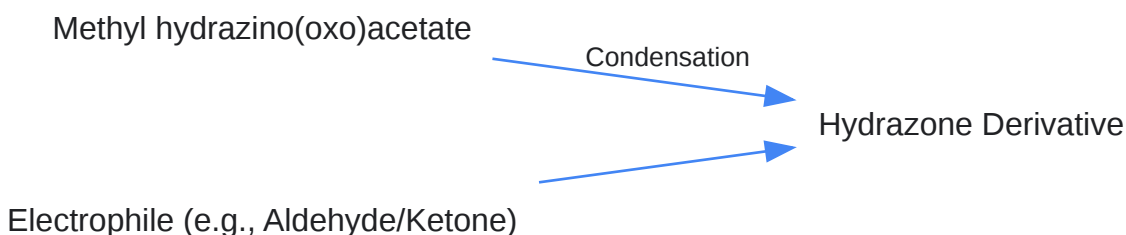
The following table presents hypothetical but representative reactivity indices based on computational studies of similar molecules. These values are intended to provide a qualitative understanding of the molecule's reactivity.

Parameter	Predicted Value (Arbitrary Units)	Interpretation
Energy of HOMO	-8.5 eV	Indicates the energy of the most available electrons for donation (nucleophilicity).
Energy of LUMO	-1.2 eV	Indicates the energy of the lowest available orbital to accept electrons (electrophilicity).
HOMO-LUMO Gap	7.3 eV	A smaller gap generally suggests higher reactivity.
Mulliken Atomic Charge on N (terminal)	-0.6	Confirms the nucleophilic character of the terminal nitrogen.
Mulliken Atomic Charge on C (keto)	+0.5	Highlights the electrophilic nature of the keto-carbonyl carbon.

Predicted Reaction Pathways

Based on the distribution of frontier orbitals and the presence of reactive functional groups, several key reaction pathways can be predicted for **Methyl hydrazino(oxo)acetate**.

The terminal -NH₂ group of the hydrazide is a potent nucleophile and is expected to react with various electrophiles. A common reaction for hydrazides is condensation with aldehydes and ketones to form hydrazones.



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Predicted reaction of **Methyl hydrazino(oxo)acetate** with an electrophile.

The carbonyl carbon of the keto group is electrophilic and susceptible to attack by nucleophiles. This could include organometallic reagents or other strong nucleophiles.

The presence of both a nucleophilic hydrazide and an electrophilic α -keto ester within the same molecule raises the possibility of intramolecular cyclization, potentially leading to the formation of five- or six-membered heterocyclic rings, such as pyrazolidinones or oxadiazinones, depending on the reaction conditions.



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Postulated intramolecular cyclization pathway.

A particularly important class of reactions for hydrazides involves condensation with 1,3-dicarbonyl compounds to form various heterocycles, most notably pyrazoles.

Hypothetical Experimental Protocols

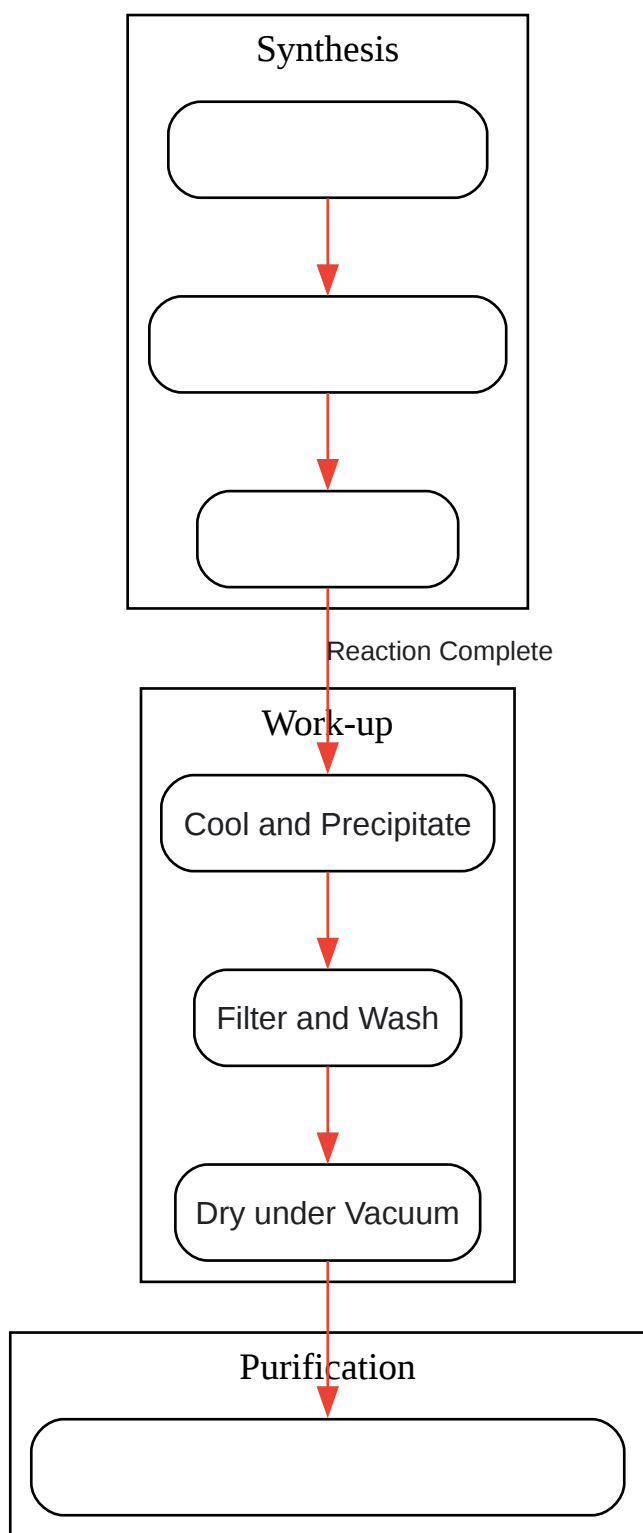
The following protocols are generalized procedures based on known reactions of similar compounds and should be adapted and optimized for **Methyl hydrazino(oxo)acetate**.

General Procedure for Hydrazone Synthesis

- Dissolve **Methyl hydrazino(oxo)acetate** (1.0 eq.) in a suitable solvent such as ethanol or methanol.
- Add the desired aldehyde or ketone (1.0-1.1 eq.) to the solution.
- Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
- Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to induce precipitation of the product.
- Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
- Recrystallize from an appropriate solvent to obtain the pure hydrazone derivative.

General Procedure for Pyrazole Synthesis from a 1,3-Dicarbonyl Compound

- Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in ethanol or glacial acetic acid.
- Add **Methyl hydrazino(oxo)acetate** (1.0 eq.) to the solution.
- Reflux the reaction mixture for several hours, monitoring by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
- Collect the precipitated solid by filtration.
- Wash the solid with water and a small amount of cold ethanol.
- Purify the crude product by recrystallization or column chromatography.



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A generalized workflow for the synthesis and purification of derivatives.

Conclusion

Methyl hydrazino(oxo)acetate presents a versatile scaffold for chemical synthesis. Based on theoretical principles, it is predicted to exhibit both nucleophilic and electrophilic reactivity, centered at the hydrazide and α -keto ester moieties, respectively. This dual reactivity makes it a promising precursor for a variety of organic transformations, including hydrazone formation, acylation, and the synthesis of complex heterocyclic systems. The insights provided in this guide offer a starting point for the experimental exploration of this molecule's chemistry and its potential applications in medicinal chemistry and materials science. Further computational and experimental studies are warranted to fully elucidate its reactivity profile and unlock its synthetic potential.

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